2,6-Dimethoxy-1-acetonylquinol
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the preparation of dimethoxyisoquinoline derivatives through the reaction of anthranilic acid esters with chloroacetone or other reagents, followed by cyclization in polyphosphoric acid . The resolution of chiral compounds has been achieved using preparative HPLC, and the absolute configuration of enantiomers has been established by X-ray diffractometry . These methods could potentially be applied to the synthesis of "2,6-Dimethoxy-1-acetonylquinol" to obtain pure enantiomers for further study.
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques such as X-ray diffractometry and NMR spectroscopy. The single crystal structure of a potent compound within this class has been reported, which aids in understanding the three-dimensional arrangement of atoms and the stereochemistry of the molecule . This information is crucial for molecular modeling studies that predict the interaction of these molecules with biological targets such as AMPA receptors .
Chemical Reactions Analysis
The chemical behavior of dimethoxyquinone-acetone adducts has been studied, revealing that the addition occurs at the carbonyl group of the quinone at the 1-position. This reaction is not significantly affected by steric factors, as demonstrated by the behavior of related quinones . These findings suggest that "2,6-Dimethoxy-1-acetonylquinol" may also undergo similar reactions, which could be exploited in further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2,6-Dimethoxy-1-acetonylquinol" are not directly reported in the provided papers, the properties of similar compounds have been characterized. These properties include solubility, melting points, and stability, which are important for the practical use of these compounds as pharmaceutical agents. The diacetyl derivative of a related compound has been proposed as a stable intermediate storage compound, indicating that acetyl groups may confer stability to these molecules .
Scientific Research Applications
Antimicrobial Activity
- Scientific Field: Bioscience, Biotechnology, and Biochemistry .
- Summary of the Application: 2,6-Dimethoxy-1-acetonylquinol has been found to have antimicrobial activity. It was isolated from thick-stemmed bamboo and its analogs were studied .
- Methods of Application or Experimental Procedures: The compound was isolated from thick-stemmed bamboo and its antimicrobial activity was tested . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
Antimalarial Activity
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of the Application: 2,6-Dimethoxy-1-acetonylquinol has been found to have antimalarial activity . It shows varying degrees of in vitro antimalarial activity against Plasmodium falciparum .
- Methods of Application or Experimental Procedures: The compound was isolated from Grewia bilamellata and its antimalarial activity was tested . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
Cytotoxicity Study
- Scientific Field: Oncology and Cell Biology .
- Summary of the Application: 2,6-Dimethoxy-1-acetonylquinol has been studied for its cytotoxicity. It was found to be devoid of significant cytotoxicity to the human oral epidermoid KB cancer cell line .
- Methods of Application or Experimental Procedures: The compound was tested for its cytotoxicity on the human oral epidermoid KB cancer cell line . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
Safety And Hazards
The safety data sheet of 2,6-Dimethoxy-1-acetonylquinol suggests using full personal protective equipment and avoiding breathing vapors, mist, dust, or gas . It also advises ensuring adequate ventilation and evacuating personnel to safe areas . The product should be kept away from drains or water courses .
properties
IUPAC Name |
4-hydroxy-3,5-dimethoxy-4-(2-oxopropyl)cyclohexa-2,5-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,14H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCHTPRXWQOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C(=CC(=O)C=C1OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287197 | |
Record name | MLS002667287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-1-acetonylquinol | |
CAS RN |
2215-96-5 | |
Record name | MLS002667287 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002667287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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